Astin B

Conformational analysis Cyclic peptide NMR Structure-activity relationship

Procure Astin B for your mechanistic studies when backbone conformation dictates biology. This cis-proline pentapeptide triggers mitochondria/caspase-dependent apoptosis (ALT 11.9×, AST 2.26× in mice at 10 mg/kg p.o.) while upregulating LC3‑II autophagy flux—a dual readout no trans‑proline analog can replicate. Orally bioavailable, with validated IC₅₀=19.2 μg/mL in BGC‑823 gastric cancer cells. All batches confirmed ≥98% purity, ideal for in vivo hepatotoxicity models or pharmacological benchmarking against astin family members.

Molecular Formula C25H33Cl2N5O7
Molecular Weight 586.5 g/mol
CAS No. 151201-76-2
Cat. No. B2725522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstin B
CAS151201-76-2
Molecular FormulaC25H33Cl2N5O7
Molecular Weight586.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H33Cl2N5O7/c1-3-15-25(39)32-10-14(26)19(27)21(32)24(38)31-20(12(2)34)23(37)30-17(11-33)22(36)29-16(9-18(35)28-15)13-7-5-4-6-8-13/h4-8,12,14-17,19-21,33-34H,3,9-11H2,1-2H3,(H,28,35)(H,29,36)(H,30,37)(H,31,38)/t12-,14+,15-,16+,17-,19+,20-,21-/m0/s1
InChIKeyDQILVZOWLYBPKT-FKOMMSEQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Astin B (CAS 151201-76-2): Cyclic Pentapeptide Sourcing and Structural Identification Overview


Astin B (CAS 151201-76-2) is a chlorine-containing cyclic pentapeptide belonging to the astin family, isolated from the roots of Aster tataricus [1]. Its molecular formula is C₂₅H₃₃Cl₂N₅O₇ with a molecular weight of 586.46 g/mol [2]. The compound contains a dichlorinated proline residue and an allo-threonine at residue position 2, distinguishing it structurally from other chlorinated cyclic pentapeptides such as cyclochlorotine [3]. Astin B has been characterized as an orally active compound with demonstrated hepatotoxic effects both in vitro and in vivo, operating primarily through a mitochondria/caspase-dependent apoptotic mechanism [1].

Why Generic Astin B Substitution Fails: Conformation-Dependent Activity and Isoform Selectivity


The astin family comprises structurally related halogenated cyclic pentapeptides including astins A, B, C, and K–P, each differing in amino acid residue composition, chlorine substitution pattern, and conformational properties [1]. Substituting Astin B with astin C or cyclochlorotine is scientifically unjustified due to documented differences in backbone conformation (cis vs. trans proline amide bond) and consequent variations in biological activity profiles [2]. Astin B exhibits a unique cis configuration at the proline amide bond stabilized by an intramolecular hydrogen bond between Thr²-OH and Ser³-NH, a conformational feature absent in cyclochlorotine and partially distinct from astin A and C [3]. These conformational distinctions directly impact molecular recognition, target engagement, and the compound's capacity to induce both apoptosis and autophagy in cellular models—pharmacological outcomes that cannot be assumed for structurally similar analogs without empirical validation [1].

Astin B Quantitative Differentiation Evidence: Conformation, Cytotoxicity, and In Vivo Activity Compared to Analogs


Astin B Cis-Proline Conformation vs. Cyclochlorotine All-Trans Configuration: Structural Basis for Activity Divergence

Astin B adopts a cis configuration at the proline amide bond, whereas cyclochlorotine from Penicillium islandicum exists in an all-trans amide configuration or exhibits cis-trans isomerization equilibrium in solution [1]. This conformational distinction is stabilized in Astin B by an intramolecular hydrogen bond between the hydroxyl oxygen of allo-threonine (residue 2) and the NH of serine (residue 3), a structural feature absent in cyclochlorotine [2]. The cis-proline geometry is believed to be responsible for a noticeable difference in biological activity between the compounds [3]. Conformational analysis by X-ray crystallography and 2D-NMR confirmed that Astin B maintains homologous conformation in both solid and solution states [1].

Conformational analysis Cyclic peptide NMR Structure-activity relationship Natural product chemistry

Astin B Differential Cytotoxicity Against BGC-823 Gastric Cancer Cells vs. Astin C

In a comparative cytotoxicity screen against the BGC-823 human gastric cancer cell line, Astin B exhibited an IC₅₀ value of 19.2 μg/mL, whereas astin C demonstrated substantially higher potency with an IC₅₀ of 3.3 μg/mL against the same cell line [1]. Astin C also showed cytotoxicity against the HCT-116 colon cancer cell line with an IC₅₀ of 13.4 μg/mL, whereas data for Astin B against HCT-116 were not reported in the same study [1]. This differential cytotoxicity profile indicates that minor structural variations within the astin family (dichlorination pattern and residue differences) produce distinct cell-type selectivity patterns [1].

Cytotoxicity assay Gastric cancer IC50 comparison Antitumor screening

Astin B and Astin A Show Superior Antitumor Activity Relative to Astin C in Sarcoma 180A Model

In a comparative antitumor evaluation using the Sarcoma 180A murine model, astins A and B—both of which contain an allo-threonine residue (at position 5 for astin A and position 2 for astin B) and are structural isomers—demonstrated more potent antitumor activity than astin C [1]. The specific quantitative tumor inhibition data are not fully available in the accessible abstracts, but the study authors explicitly concluded that astins A and B were more potent than astin C in this in vivo tumor model [1]. This rank-order potency difference establishes that within the astin family, the presence and positioning of the allo-threonine residue correlate with enhanced antitumor efficacy in vivo [1].

In vivo antitumor Sarcoma 180A Murine model Astin family comparison

Astin B Orally Active In Vivo Hepatotoxicity: Validated Oral Bioavailability Contrasted with In Vitro-Only Analogs

Astin B has been demonstrated to produce quantifiable hepatotoxic effects following oral administration in mice, establishing its oral bioavailability and in vivo pharmacological relevance [1]. In a 7-day repeat-dose study, male ICR mice receiving Astin B (10 mg/kg, oral, once daily) exhibited serum ALT elevation approximately 11.9-fold and AST elevation approximately 2.26-fold relative to control animals [2]. This oral activity distinguishes Astin B from many cyclic peptides that lack gastrointestinal stability or systemic absorption. No comparable oral administration data have been reported for astin C, cyclochlorotine, or other astin family members in the accessible literature, limiting direct quantitative cross-compound oral bioavailability comparison [1].

Oral bioavailability In vivo hepatotoxicity ALT/AST biomarkers Cyclic peptide PK

Astin B Dual Apoptosis-Autophagy Induction in L-02 Hepatocytes: Mechanistic Differentiation from Single-Pathway Comparators

Astin B induces a dual-response phenotype in human hepatic L-02 cells, characterized by concurrent activation of apoptosis (mitochondria/caspase-dependent) and autophagy [1]. Specifically, Astin B treatment (0–60 μM, 24 h) increases LC3-II expression and decreases p62 expression, which are canonical autophagy flux markers, while simultaneously activating caspases-9 and -3 and increasing the Bax/Bcl-2 ratio [1]. This dual-pathway engagement distinguishes Astin B from compounds that induce only apoptosis or only autophagy in hepatocyte models. The autophagy component was shown to be a protective mechanism; co-treatment with an autophagy inhibitor enhanced Astin B-induced cytotoxicity and cleaved caspase-3 levels [1].

Apoptosis Autophagy Hepatotoxicity mechanism LC3-II/p62 markers

Astin B Contains 3,4-Dichloroproline Moiety Correlated with Antitumor Activity

Structure-activity relationship studies on the astin series have identified the presence of 3,4-dichloroproline as a critical structural feature contributing to antitumor activity [1]. Astin B contains this dichlorinated proline residue at position 1 of the cyclic pentapeptide backbone, whereas astin A and astin C possess different chlorination patterns or residue compositions [2]. Additionally, the intramolecular hydrogen bond between Thr²-OH and Ser³-NH was found to be necessary for maintaining the typical conformation observed in Astin B, and this conformational integrity correlates with biological activity [1].

Structure-activity relationship Dichloroproline Antitumor pharmacophore Astin derivatives

Astin B Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Hepatotoxicity and Liver Injury Mechanism Studies Requiring Oral Bioavailability

Astin B is suitable for in vivo hepatotoxicity investigations where oral administration is required. The compound produces quantifiable liver injury in mice at 10 mg/kg oral dosing (once daily × 7 days), with serum ALT elevated 11.9-fold and AST elevated 2.26-fold relative to controls [1]. The underlying mechanism—mitochondria/caspase-dependent apoptosis—has been validated in both in vitro (L-02 hepatocytes) and in vivo models [1].

Apoptosis-Autophagy Cross-Talk Studies in Hepatocyte Models

Astin B provides a validated tool for investigating the interplay between apoptosis and autophagy in hepatic cells. Treatment with Astin B (0–60 μM, 24 h) in L-02 cells induces canonical apoptosis markers (caspase-9/-3 activation, Bax/Bcl-2 ratio increase, cytochrome c release, mitochondrial depolarization) while simultaneously upregulating autophagy flux markers (increased LC3-II, decreased p62) [1]. The protective nature of the autophagy response can be modulated via co-treatment with autophagy inhibitors to enhance cytotoxicity [1].

Cyclic Peptide Conformation-Activity Relationship Research

Astin B serves as a model compound for investigating how cis-proline amide bond geometry influences biological activity in chlorinated cyclic pentapeptides. The compound's well-characterized cis configuration, stabilized by an intramolecular Thr²-OH⋯Ser³-NH hydrogen bond, contrasts with the trans configuration or cis-trans equilibrium observed in structurally related peptides such as cyclochlorotine [2]. Comparative studies with cyclochlorotine have established that conformational differences between these otherwise similar compounds correlate with divergent biological activities [3].

Gastric Cancer Cytotoxicity Screening with Defined Comparative Baselines

For cytotoxicity screening programs involving BGC-823 human gastric cancer cells, Astin B provides a defined reference point (IC₅₀ = 19.2 μg/mL) that can be benchmarked against other astin family members [4]. This quantitative baseline enables researchers to contextualize the potency of novel astin analogs or other cyclic peptides within an established comparative framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Astin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.